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Cat. No.: B2597938 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(2-Isobutylpyridin-3-yl)methanol is a substituted pyridine derivative with potential applications

in medicinal chemistry and materials science. As with any novel compound, a thorough

understanding of its structural and spectroscopic properties is paramount for its identification,

characterization, and further development. This technical guide provides a comprehensive

overview of the predicted spectroscopic data for (2-Isobutylpyridin-3-yl)methanol, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the

absence of published experimental spectra, this document leverages computational prediction

methods to offer a detailed analytical profile.

Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for (2-Isobutylpyridin-3-
yl)methanol. These predictions are based on established computational algorithms and serve

as a valuable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.45 d 1H H-6 (Pyridine)

~7.65 d 1H H-4 (Pyridine)

~7.20 dd 1H H-5 (Pyridine)

~4.70 s 2H -CH₂OH

~2.70 d 2H -CH₂-CH(CH₃)₂

~2.10 m 1H -CH(CH₃)₂

~0.95 d 6H -CH(CH₃)₂

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm) Assignment

~160.0 C-2 (Pyridine)

~147.5 C-6 (Pyridine)

~138.0 C-4 (Pyridine)

~132.0 C-3 (Pyridine)

~122.5 C-5 (Pyridine)

~62.0 -CH₂OH

~45.0 -CH₂-CH(CH₃)₂

~29.0 -CH(CH₃)₂

~22.5 -CH(CH₃)₂

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
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Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3350 Broad, Strong O-H stretch (alcohol)

~3050 Medium C-H stretch (aromatic)

~2950-2850 Strong C-H stretch (aliphatic)

~1600, ~1470 Medium
C=C, C=N stretch (pyridine

ring)

~1450 Medium C-H bend (aliphatic)

~1050 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

165 40 [M]⁺ (Molecular Ion)

148 20 [M-OH]⁺

134 100 [M-CH₂OH]⁺ (Base Peak)

122 60 [M-C₃H₇]⁺

107 30
[M-C₄H₈]⁺ (McLafferty

rearrangement)

93 50 [Pyridine-CH₂]⁺

78 40 [Pyridine]⁺
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Experimental Protocols (Computational Prediction
Methodologies)
The data presented in this guide are computationally predicted. The following outlines the

general methodologies employed for such predictions.

NMR Spectra Prediction
¹H and ¹³C NMR spectra were predicted using a combination of database-driven and

increment-based computational models. These models utilize extensive libraries of known

chemical shifts and apply empirical rules based on the electronic environment of each nucleus.

The chemical structure of (2-Isobutylpyridin-3-yl)methanol was first drawn and converted to

a machine-readable format. The prediction algorithm then analyzed the local and long-range

electronic effects of the substituents on the pyridine ring and the side chains to estimate the

chemical shifts.

IR Spectrum Prediction
The prediction of the IR spectrum was based on a computational model that calculates the

vibrational frequencies of the molecule's bonds. The method involves:

Geometry Optimization: The 3D structure of the molecule was optimized to its lowest energy

conformation using quantum mechanical calculations.

Frequency Calculation: The vibrational frequencies and their corresponding intensities were

calculated based on the optimized geometry. These frequencies correspond to the stretching

and bending modes of the various functional groups.

Mass Spectrum Prediction
The electron ionization (EI) mass spectrum was predicted by analyzing the likely fragmentation

pathways of the molecule upon electron impact. The prediction considers the stability of the

resulting ions and neutral fragments. Common fragmentation patterns for aromatic alcohols

and alkyl-substituted pyridines were applied, including:

Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom.
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Loss of small neutral molecules: Elimination of water or other stable small molecules.

McLafferty rearrangement: A characteristic fragmentation of molecules containing a carbonyl

group or a C=C double bond, which can be applicable to the pyridine ring system.

Cleavage of the alkyl side chain.

Visualization of Spectroscopic Data Analysis
Workflow
The following diagram illustrates the logical workflow for the prediction and analysis of the

spectroscopic data for (2-Isobutylpyridin-3-yl)methanol.
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Caption: Workflow for Spectroscopic Data Prediction and Analysis.

Disclaimer
The spectroscopic data presented in this document are the result of computational predictions

and have not been experimentally verified. While these predictions are based on robust

theoretical models, they should be used as a guide and for reference purposes only.

Experimental verification is recommended for definitive structural confirmation.

To cite this document: BenchChem. [Spectroscopic Profile of (2-Isobutylpyridin-3-
yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2597938#spectroscopic-data-nmr-ir-ms-of-2-
isobutylpyridin-3-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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